(S)-N-Glycidylphthalimide CAS number 161596-47-0 properties
(S)-N-Glycidylphthalimide CAS number 161596-47-0 properties
An In-depth Technical Guide to (S)-N-Glycidylphthalimide
CAS Number: 161596-47-0
This technical guide provides a comprehensive overview of (S)-N-Glycidylphthalimide, a crucial chiral building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, safety and handling protocols, synthetic and analytical methodologies, and key applications.
Physicochemical Properties
(S)-N-Glycidylphthalimide is a white to off-white crystalline powder.[1][2] Its chemical structure features a phthalimide (B116566) group attached to a glycidyl (B131873) (epoxy) moiety, rendering it a versatile bifunctional molecule. The "(S)" designation indicates the specific stereochemistry at the chiral center of the oxirane ring, which is critical for its application in asymmetric synthesis.
Table 1: Physicochemical Data for (S)-N-Glycidylphthalimide
| Property | Value | References |
| CAS Number | 161596-47-0 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [3][4] |
| Molecular Weight | 203.19 g/mol | [3][4] |
| Appearance | White or off-white crystalline powder | [1][2][4] |
| Melting Point | 100 - 104 °C | [1][4] |
| Boiling Point | 347.4 °C at 760 mmHg | [3][5] |
| Density | 1.446 g/cm³ | [3][5] |
| Optical Rotation | [α]²⁰_D_ = +7 to +13° (c=2.2 in CHCl₃) | [1][3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297).[3][5] Soluble in N,N-Dimethylformamide.[6] Practically insoluble in water.[6] | |
| Vapor Pressure | 5.38E-05 mmHg at 25°C | [3] |
| Flash Point | 163.9 °C | [3] |
Safety and Handling
(S)-N-Glycidylphthalimide is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause serious eye damage and is suspected of causing genetic defects.[7][8][9]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | References |
| Pictograms | GHS05, GHS08 | Danger | [5] |
| Hazard Statements | H318 | Causes serious eye damage. | [5][8][9] |
| H341 | Suspected of causing genetic defects. | [5][8][9] | |
| Precautionary Statements | P201, P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [4][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P308+P313 | IF exposed or concerned: Get medical advice/attention. | [8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |
Handling and Storage:
-
Handling: Use in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed and store under an inert gas (e.g., nitrogen or argon) at 2-8°C.[3][5][11] The compound is sensitive to moisture.[12]
-
Disposal: Dispose of the material at a licensed chemical destruction plant. Do not discharge into sewer systems.
Experimental Protocols
(S)-N-Glycidylphthalimide is a key intermediate, and several synthetic routes have been developed. Below are representative protocols for its synthesis and analysis.
Synthesis via Ring-Closure of a Dihydroxypropyl Intermediate
A common and scalable method involves the synthesis from (S)-3-aminopropane-1,2-diol, followed by selective tosylation and ring-closure.[13]
Experimental Workflow:
Caption: Synthesis workflow for (S)-N-Glycidylphthalimide.
Methodology:
-
Condensation: (S)-3-aminopropane-1,2-diol is condensed with o-phthalic anhydride in ethyl acetate to yield 2-[(2S)-2,3-Dihydroxypropyl)isoindole-1,3-dione.[13]
-
Selective Tosylation: The primary hydroxyl group of the resulting diol is selectively reacted with tosyl chloride.[13] This step is crucial for directing the subsequent cyclization.
-
Ring-Closure: The tosylated intermediate undergoes an intramolecular ring-closure reaction in the presence of a base, such as sodium hydroxide solution, to form the epoxide ring of (S)-N-Glycidylphthalimide.[13] This route is reported to produce the target compound with a total yield of 77.9%, a chemical purity of 99.9%, and an optical purity of 99.2%.[13]
Synthesis from Phthalimide and (S)-Epichlorohydrin
Another widely used approach involves the direct reaction of a phthalimide salt with an optically active epihalohydrin, followed by base-induced cyclization.
Methodology:
-
Reaction: Phthalimide (or its potassium salt) is reacted with (S)-epichlorohydrin in a suitable solvent (e.g., isopropanol) in the presence of a phase transfer catalyst (e.g., tetra-n-butylammonium hydrogensulfate) and a base like anhydrous sodium carbonate.[14]
-
Cyclization: After the initial reaction, a stronger base such as potassium tert-butoxide is added to facilitate the ring-closure to the epoxide, yielding crude (S)-N-Glycidylphthalimide.[14]
-
Purification: The crude product is typically purified by recrystallization from a solvent mixture like ethyl acetate-hexane to yield the final product as white crystals.[15]
Analytical Protocol: Chiral HPLC for Optical Purity
The enantiomeric excess (e.e.) or optical purity is a critical quality attribute for (S)-N-Glycidylphthalimide. It is typically determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Methodology:
-
Instrument: Standard HPLC system with UV detection.
-
Column: CHIRALPAC AD (0.46 cm φ x 25 cm L).[14]
-
Mobile Phase: n-hexane/isopropanol (90/10 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 220 nm.[14]
-
Retention Times: The (S)-isomer typically elutes before the (R)-isomer under these conditions.[14] The optical purity is calculated from the relative peak areas of the two enantiomers.[14]
Applications and Significance
(S)-N-Glycidylphthalimide serves as a versatile chiral intermediate in various fields, most notably in the pharmaceutical and polymer industries.[1] Its epoxy functionality allows for nucleophilic ring-opening reactions, while the phthalimide group serves as a protected primary amine, which can be deprotected under specific conditions.
Caption: Key application areas of (S)-N-Glycidylphthalimide.
-
Pharmaceutical Intermediate: This is the most significant application. It is a key intermediate for producing the antibiotic Linezolid and the anticoagulant Rivaroxaban.[3][5][13][16] Its defined stereochemistry is essential for the biological activity of these final drug products. It is also used in the development of prodrugs to improve bioavailability.[1]
-
Polymer Chemistry: It acts as a reactive intermediate or monomer in the synthesis of specialty polymers and resins.[1] The incorporation of this molecule can enhance properties such as thermal stability, mechanical strength, and adhesion.[1]
-
Adhesives, Sealants, and Coatings: The compound is used in formulating high-performance adhesives and coatings, where its epoxy group contributes to strong bonding, durability, and resistance to chemicals and environmental factors.[1]
Conclusion
(S)-N-Glycidylphthalimide (CAS 161596-47-0) is a high-value chiral intermediate with significant applications in the synthesis of life-saving pharmaceuticals and advanced materials. Its precise stereochemistry, coupled with its dual functionality, makes it an indispensable tool for chemists and material scientists. Proper handling and storage are paramount due to its hazardous nature. The synthetic and analytical methods outlined in this guide provide a foundation for its effective use in research and development settings. effective use in research and development settings.
References
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